![molecular formula C7H3ClF2O4S B2889625 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid CAS No. 1644451-41-1](/img/structure/B2889625.png)
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid
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Overview
Description
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid is an aryl fluorinated building block used in organic synthesis . It has a molecular weight of 256.61 . The compound is also known as 5-aminosulfonyl-2-chloro-4-fluorobenzoic acid .
Synthesis Analysis
The sulfonyl fluoride motif in 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .Chemical Reactions Analysis
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid participates in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives . It’s also used in the assembly of -SO2- linked small molecules with proteins or nucleic acids .Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.61 . The melting point is 145-148 °C . The linear formula of the compound is ClC6H2(SO2Cl)(F)CO2H .Scientific Research Applications
Click Chemistry
The sulfonyl fluoride motif in 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .
Organic Synthesis
Sulfonyl fluorides have found widespread applications in organic synthesis . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Chemical Biology
In the field of chemical biology, sulfonyl fluorides are used extensively . The unique properties of sulfonyl fluorides allow for their use in the development of new biological tools and techniques .
Drug Discovery
Sulfonyl fluorides are also used in drug discovery . Their unique reactivity and stability profiles make them ideal candidates for the development of new pharmaceuticals .
Materials Science
In materials science, sulfonyl fluorides are used in the development of new materials . Their unique chemical properties allow for the creation of materials with novel properties .
Synthesis of Functionalized Sulfonyl Fluorides
Recent advances in the generation of fluorosulfonyl radicals from different precursors have opened up new horizons for the synthesis of diverse functionalized sulfonyl fluorides .
Safety and Hazards
Future Directions
The sulfonyl fluoride motif in 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers . This suggests potential future directions in the field of organic synthesis and bioconjugation.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid are proteins or nucleic acids . The compound’s sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid interacts with its targets through a process known as "click chemistry" . This approach involves the formation of covalent bonds between the compound and its targets, resulting in the assembly of -SO2- linked small molecules . This is a complementary approach to using amides and phosphate groups as linkers .
Biochemical Pathways
The compound’s ability to form -so2- linked small molecules suggests that it may influence a variety of biochemical processes involving proteins or nucleic acids .
Pharmacokinetics
The compound’s solid form and its molecular weight of 25661 may influence its bioavailability.
Result of Action
The molecular and cellular effects of 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid’s action are likely to be dependent on the specific proteins or nucleic acids it targets. By forming -SO2- linked small molecules, the compound may alter the function of these targets and influence various cellular processes .
properties
IUPAC Name |
2-chloro-4-fluoro-5-fluorosulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQDRBXCSOVJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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